2,6-Dimethylbenzylamine
Overview
Description
2,6-Dimethylbenzylamine is an organic compound with the molecular formula C9H13N . It is also known by its IUPAC name, (2,6-dimethylphenyl)methanamine . The compound is used as an intermediate in the synthesis of flavin derivatives for therapeutic use as anti-infective agents .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylbenzylamine consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group . The average mass of the molecule is 135.206 Da and the monoisotopic mass is 135.104797 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethylbenzylamine are not detailed in the search results, it’s worth noting that similar compounds like N,N-Dimethylbenzylamine undergo reactions such as directed ortho metalation with butyl lithium .
Physical And Chemical Properties Analysis
2,6-Dimethylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 227.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.0±3.0 cm3 .
Scientific Research Applications
General Use in Polyurethane Foams and Epoxy Resins
- Application Summary: 2,6-Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
- Results or Outcomes: The use of 2,6-Dimethylbenzylamine as a catalyst can help to control the reaction and improve the properties of the final foam or resin product .
Use in the Synthesis of Metal-Organic Frameworks (MOFs)
- Application Summary: A specific application of 2,6-Dimethylbenzylamine is in the synthesis of zinc-based MOFs . These MOFs can function as materials for reversible dye adsorption and as heterogeneous catalysts for the Biginelli reaction .
- Methods of Application: The MOFs are synthesized using a mixed ligand strategy . The exact procedures and parameters would depend on the specific MOF being synthesized.
- Results or Outcomes: The synthesized MOFs have been shown to be effective in adsorbing both cationic and anionic dye molecules . They have also been used as efficient catalysts for the Biginelli reaction .
Electrochemical Oxidation
- Application Summary: 2,6-Dimethylbenzylamine can be used in the electrochemical oxidation of amines . This process is an essential alternative to conventional chemical transformations and provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
- Results or Outcomes: The electrochemical oxidation of 2,6-Dimethylbenzylamine can lead to the formation of various chemically useful molecules .
Safety And Hazards
2,6-Dimethylbenzylamine is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(2,6-dimethylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDBHFFKSQCNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504685 | |
Record name | 1-(2,6-Dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzylamine | |
CAS RN |
74788-82-2 | |
Record name | 1-(2,6-Dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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